molecular formula C14H10O2S B14411032 [Phenyl(thiophen-2-yl)methylidene]propanedial CAS No. 84457-10-3

[Phenyl(thiophen-2-yl)methylidene]propanedial

Cat. No.: B14411032
CAS No.: 84457-10-3
M. Wt: 242.29 g/mol
InChI Key: CSDPLJMOHNERGG-UHFFFAOYSA-N
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Description

[Phenyl(thiophen-2-yl)methylidene]propanedial is an organic compound characterized by the presence of a phenyl group, a thiophene ring, and a propanedial moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Phenyl(thiophen-2-yl)methylidene]propanedial typically involves the condensation of thiophene-2-carbaldehyde with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[Phenyl(thiophen-2-yl)methylidene]propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

[Phenyl(thiophen-2-yl)methylidene]propanedial has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of [Phenyl(thiophen-2-yl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [Phenyl(thiophen-2-yl)methylidene]acetone
  • [Phenyl(thiophen-2-yl)methylidene]butanedial

Uniqueness

[Phenyl(thiophen-2-yl)methylidene]propanedial is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

84457-10-3

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

2-[phenyl(thiophen-2-yl)methylidene]propanedial

InChI

InChI=1S/C14H10O2S/c15-9-12(10-16)14(13-7-4-8-17-13)11-5-2-1-3-6-11/h1-10H

InChI Key

CSDPLJMOHNERGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C=O)C=O)C2=CC=CS2

Origin of Product

United States

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